molecular formula C19H24N8O B6980605 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide

Cat. No.: B6980605
M. Wt: 380.4 g/mol
InChI Key: AMOLWCSGJODNOZ-UHFFFAOYSA-N
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Description

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-15(16-6-3-4-7-17(16)27-9-5-8-21-27)22-19(28)26-12-10-25(11-13-26)18-23-20-14-24(18)2/h3-9,14-15H,10-13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOLWCSGJODNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)N3CCN(CC3)C4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole moieties. The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions . The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones .

The final step involves the coupling of the triazole and pyrazole moieties with piperazine-1-carboxamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of piperazine attacks the carbonyl carbon of the carboxamide, forming the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide is unique due to its combination of the triazole and pyrazole rings with a piperazine-1-carboxamide moiety. This unique structure contributes to its diverse range of applications and its potential as a bioactive molecule .

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